1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride
Overview
Description
1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride, also known as DMEDHCl, is a synthetic compound that has been used in a variety of scientific research applications and experiments. It is a white crystalline powder that is soluble in water and has a molecular weight of 343.86 g/mol. DMEDHCl is found in the form of its hydrochloride salt and is used in a wide range of scientific experiments and research applications, from biochemical and physiological studies to drug development and testing.
Scientific Research Applications
Allosteric Modulation of CB1 Receptor
The compound has been studied for its potential in allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural requirements for such modulation were identified, including specific chain lengths and electron-withdrawing groups. This research contributes to understanding how modifications to the indole structure can impact binding affinity and cooperativity in CB1 modulation (Khurana et al., 2014).
Synthesis of Novel Compounds
The compound has been used in the regioselective synthesis of ethyl pyrazolecarboxylates, leading to the isolation of various intermediates in pyrazole ring formation. This showcases its utility in creating new chemical entities with potential applications in various fields (Hanzlowsky et al., 2003).
Development of 5-HT1D Agonists
The compound has been involved in the synthesis and evaluation of novel human 5-HT1D agonists. These studies contribute to the development of new treatments targeting serotonin receptors, with implications for mental health and neurological disorders (Isaac et al., 2003).
Applications in Organic Synthesis
It has been utilized in the synthesis of various indole derivatives, demonstrating its versatility in organic chemistry. For instance, its use in hydroamination processes and in the creation of different indole-based structures illustrates its importance in synthetic chemistry (Sobenina et al., 2010).
Exploration of Biological Activity
Research has been conducted to explore its biological activity, particularly in relation to viral infections. Studies on analogs and derivatives have investigated their potential antiviral properties, offering insights into new therapeutic avenues (Ivashchenko et al., 2014).
Generation of Structurally Diverse Libraries
The compound has been used as a starting material in alkylation and ring closure reactions, leading to a diverse library of compounds. This signifies its role in expanding the range of available chemical entities for various applications (Roman, 2013).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility in methanol and water suggests that it may have good bioavailability.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
It’s worth noting that the compound is very hygroscopic and should be stored under an inert atmosphere at -20°c , suggesting that environmental conditions such as humidity and temperature could potentially impact its stability and efficacy.
properties
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1H-indol-5-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12;/h3-4,7-8,13,15H,5-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVAQLRXIRHGHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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